Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-
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Overview
Description
5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an isoxazole ring fused to a pyridine ring, with various substituents that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide (LiBr) and bromine (Br2) in acetic acid . This reaction results in the formation of the target compound with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its neuroprotective and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar fused ring structure and exhibit diverse biological activities.
Triazole-Pyrimidine Hybrids: Known for their neuroprotective and anti-inflammatory properties.
Uniqueness
5-Ethyl-6-(4-methoxyphenyl)-3-phenylisoxazolo[5,4-b]pyridine is unique due to its specific substituents and the resulting chemical properties
Biological Activity
Isoxazolo[5,4-b]pyridine derivatives, including 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-, have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and relevant case studies.
1. Overview of Isoxazolo[5,4-b]pyridine
Isoxazolo[5,4-b]pyridines are heterocyclic compounds that exhibit a wide range of biological activities. Their structural framework allows for various substitutions that can enhance their pharmacological properties. The compound in focus, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-, is part of this class and has been studied for its potential therapeutic applications.
2. Synthesis of Isoxazolo[5,4-b]pyridine Derivatives
The synthesis of isoxazolo[5,4-b]pyridines typically involves several methods, including classical and microwave-assisted techniques. For instance, a recent study detailed the synthesis of sulfonamide derivatives of isoxazolo[5,4-b]pyridine using aryl sulfonic chlorides and amines under microwave conditions, which yielded compounds with notable antibacterial and antiproliferative activities .
3.1 Antimicrobial Activity
Research indicates that isoxazolo[5,4-b]pyridine derivatives possess significant antimicrobial properties. A study demonstrated that certain derivatives showed activity against common pathogens such as Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) ranging from 125 to 500 µg/mL .
3.2 Antiproliferative Effects
The antiproliferative activity of isoxazolo[5,4-b]pyridines has been evaluated against various cancer cell lines. For example, compounds derived from this structure exhibited IC50 values indicating effective inhibition of proliferation in breast carcinoma cell lines (MCF7), with concentrations required for 50% inhibition reported at around 152 µg/mL .
3.3 Other Biological Activities
In addition to antimicrobial and antiproliferative effects, isoxazolo[5,4-b]pyridines have shown promise in other areas:
- Antitumor Activity : Compounds have demonstrated cytotoxic effects against colorectal carcinoma (HCT-116) and prostate cancer (PC3) cell lines .
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects, making them potential candidates for treating inflammatory diseases .
- Anticonvulsant Effects : Certain studies have highlighted the anticonvulsant potential of these compounds .
4. Case Studies and Research Findings
Several studies have focused on the biological evaluation of isoxazolo[5,4-b]pyridine derivatives:
5. Structure-Activity Relationship (SAR)
The biological activity of isoxazolo[5,4-b]pyridines can be influenced by structural modifications:
Properties
CAS No. |
62096-72-4 |
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Molecular Formula |
C21H18N2O2 |
Molecular Weight |
330.4 g/mol |
IUPAC Name |
5-ethyl-6-(4-methoxyphenyl)-3-phenyl-[1,2]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C21H18N2O2/c1-3-14-13-18-20(15-7-5-4-6-8-15)23-25-21(18)22-19(14)16-9-11-17(24-2)12-10-16/h4-13H,3H2,1-2H3 |
InChI Key |
YPMBVAPOGNJAHI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(N=C1C3=CC=C(C=C3)OC)ON=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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